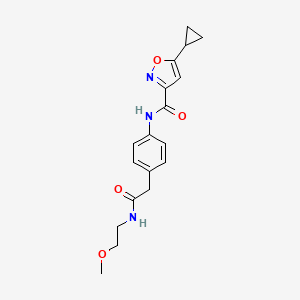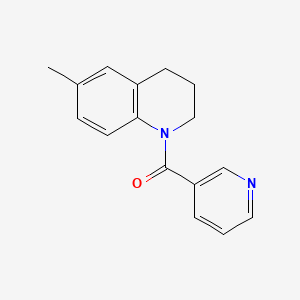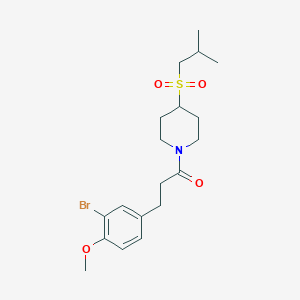
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as BR-IVP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the popular research chemical, ketamine, and has been shown to have similar effects on the brain.
Scientific Research Applications
Synthesis and Derivative Formation
Compounds with structures similar to "3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one" are often involved in synthesis and derivative formation studies. For example, the synthesis of new partially hydrogenated carbazoles involves bromination and dehydrobromination steps, indicating the potential for creating structurally complex molecules for various applications, such as organic semiconductors or biologically active compounds (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Aromatase Inhibition
Some piperidine derivatives have been studied for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones demonstrate the relevance of such compounds in medicinal chemistry and cancer research (Hartmann & Batzl, 1986).
Antibacterial Applications
Compounds structurally related to the queried molecule have been explored for their antibacterial properties. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) shows selective activity against bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting the potential for novel antibacterial agents (Kim et al., 2011).
Chemical Library Screening
Chemical libraries containing compounds with similar structures are screened for various biological activities, including selective killing of bacterial persisters. Such screenings can lead to the identification of compounds with unique modes of action against resistant bacterial strains, opening up new avenues for antibacterial therapy research (Kim et al., 2011).
Inhibition Studies
Piperidine derivatives are also investigated for their role in inhibiting specific biological pathways or enzymes. For example, the pharmacological characterization of piperidine analogs as κ-opioid receptor antagonists showcases the therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO4S/c1-14(2)13-26(23,24)16-8-10-21(11-9-16)19(22)7-5-15-4-6-18(25-3)17(20)12-15/h4,6,12,14,16H,5,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMKNJBKDSGSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)
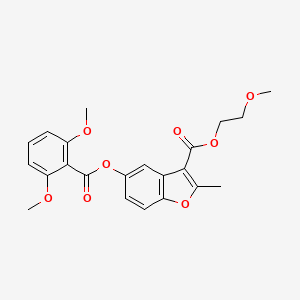
![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
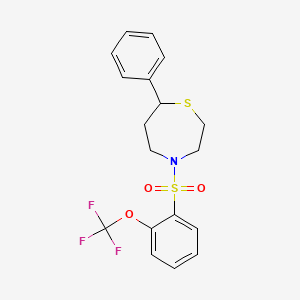
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)

![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2873542.png)
![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
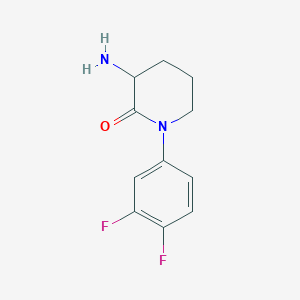
![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)
